[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol is a chemical compound with the molecular formula C8H8BrF2NO2 and a molecular weight of 268.06 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a pyridinylmethanol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of [5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol typically involves the reaction of 5-bromo-2-hydroxypyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of [5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol include:
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]amine: This compound has an amine group instead of a methanol group, which can lead to different chemical reactivity and biological activity.
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]acetate: The acetate ester of the compound, which may have different solubility and stability properties.
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]ethyl ether: This compound has an ethyl ether group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C8H8BrF2NO2 |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
[5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H8BrF2NO2/c9-6-2-12-8(1-5(6)3-13)14-4-7(10)11/h1-2,7,13H,3-4H2 |
InChI-Schlüssel |
ZCJIYFBKGGCQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1OCC(F)F)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.